molecular formula C27H31N5 B12200409 5-Tert-butyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12200409
M. Wt: 425.6 g/mol
InChI Key: STTPAOAWHGLTSC-UHFFFAOYSA-N
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Description

5-Tert-butyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is substituted with tert-butyl, phenyl, and piperazine groups, making it a unique molecule with significant research interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent substitution reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a pyrazole derivative and a pyrimidine derivative in the presence of a suitable catalyst can yield the desired pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production. These methods often involve the use of advanced catalysts and reaction conditions to achieve efficient and cost-effective synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

5-Tert-butyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of the pyrazolo[1,5-a]pyrimidine core.

Properties

Molecular Formula

C27H31N5

Molecular Weight

425.6 g/mol

IUPAC Name

5-tert-butyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C27H31N5/c1-20-10-8-9-13-23(20)30-14-16-31(17-15-30)25-18-24(27(2,3)4)29-26-22(19-28-32(25)26)21-11-6-5-7-12-21/h5-13,18-19H,14-17H2,1-4H3

InChI Key

STTPAOAWHGLTSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5)C(C)(C)C

Origin of Product

United States

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